molecular formula C11H9BrO4 B11808758 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B11808758
M. Wt: 285.09 g/mol
InChI Key: ZMHNTBAILVCRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid typically involves the reaction of 5-bromobenzofuran with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]propanoic acid

InChI

InChI=1S/C11H9BrO4/c1-6(11(13)14)16-10-5-9-7(2-3-15-9)4-8(10)12/h2-6H,1H3,(H,13,14)

InChI Key

ZMHNTBAILVCRPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C=COC2=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.